N-1,3-benzodioxol-5-yl-2-cyano-3-(dimethylamino)acrylamide
Overview
Description
N-1,3-benzodioxol-5-yl-2-cyano-3-(dimethylamino)acrylamide is a chemical compound with the molecular formula C13H13N3O3. It is known for its unique structure, which includes a benzodioxole ring, a cyano group, and a dimethylamino group.
Mechanism of Action
Target of Action
Similar compounds have been shown to targetmicrotubules and their component protein, tubulin , which are leading targets for anticancer agents .
Biochemical Pathways
It can be inferred from related compounds that the compound may affect pathways related tocell cycle regulation and apoptosis .
Pharmacokinetics
The compound’s predicted properties include a boiling point of 5423±500 °C and a density of 1337±006 g/cm3 .
Result of Action
Related compounds have been shown to causecell cycle arrest at the S phase and induce apoptosis in cancer cells .
Biochemical Analysis
Biochemical Properties
N-1,3-benzodioxol-5-yl-2-cyano-3-(dimethylamino)acrylamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and tubulin polymerization . By inhibiting these enzymes, this compound can modulate various biochemical pathways, leading to changes in cellular function and metabolism.
Cellular Effects
This compound has been found to exert significant effects on various types of cells and cellular processes. In cancer cells, this compound induces cell cycle arrest and apoptosis by disrupting microtubule assembly . Additionally, it has been shown to influence cell signaling pathways, such as the mitogen-activated protein kinase pathway, and alter gene expression patterns . These effects contribute to its potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound binds to the active sites of enzymes, such as cyclooxygenase and tubulin, inhibiting their activity . By doing so, it disrupts the normal function of these enzymes, leading to changes in cellular processes and gene expression. Additionally, this compound can modulate the activity of transcription factors, further influencing gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell proliferation and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells . At higher doses, it may cause toxic effects, such as liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism . This compound has been shown to affect metabolic flux and alter the levels of key metabolites, such as adenosine triphosphate and nicotinamide adenine dinucleotide . These changes in metabolite levels can influence cellular energy production and overall metabolic function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. Additionally, this compound may accumulate in certain cellular compartments, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize to the cytoplasm and nucleus, where it interacts with enzymes and transcription factors . Post-translational modifications, such as phosphorylation, may also play a role in directing its localization to specific cellular compartments .
Preparation Methods
The synthesis of N-1,3-benzodioxol-5-yl-2-cyano-3-(dimethylamino)acrylamide typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 1,3-benzodioxole-5-carbaldehyde with malononitrile and dimethylamine in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound .
Chemical Reactions Analysis
N-1,3-benzodioxol-5-yl-2-cyano-3-(dimethylamino)acrylamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as a biochemical probe for studying enzyme activities and protein interactions.
Comparison with Similar Compounds
N-1,3-benzodioxol-5-yl-2-cyano-3-(dimethylamino)acrylamide can be compared with other similar compounds, such as:
1-benzo[1,3]dioxol-5-yl-indoles: These compounds also contain a benzodioxole ring and have shown similar anticancer properties.
2-cyano-3-(dimethylamino)acrylamides: These compounds share the cyano and dimethylamino groups and are used in similar applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-cyano-3-(dimethylamino)prop-2-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-16(2)7-9(6-14)13(17)15-10-3-4-11-12(5-10)19-8-18-11/h3-5,7H,8H2,1-2H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFAQORDCDBJRON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)NC1=CC2=C(C=C1)OCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901171491 | |
Record name | 2-Propenamide, N-1,3-benzodioxol-5-yl-2-cyano-3-(dimethylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901171491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1786462-99-4 | |
Record name | 2-Propenamide, N-1,3-benzodioxol-5-yl-2-cyano-3-(dimethylamino)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1786462-99-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenamide, N-1,3-benzodioxol-5-yl-2-cyano-3-(dimethylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901171491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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